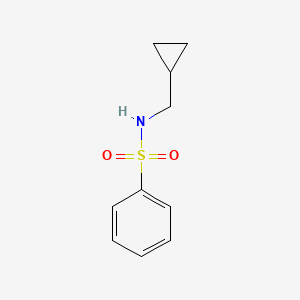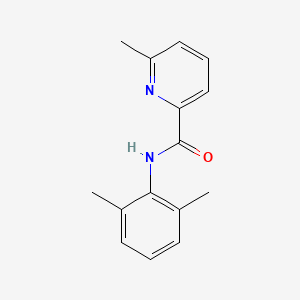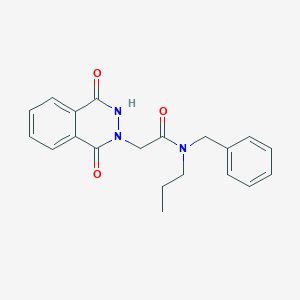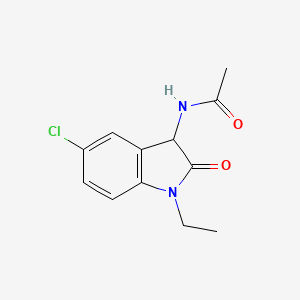![molecular formula C12H15N3O2 B7538413 N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a range of genes involved in the antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, this compound has been shown to modulate the immune system, leading to a reduction in the activity of immune cells, such as T cells and B cells.
実験室実験の利点と制限
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in a range of solvents. However, this compound can be difficult to handle due to its sensitivity to moisture and air. In addition, this compound can react with certain chemicals, such as strong acids and bases, leading to the formation of unwanted byproducts.
将来の方向性
There are several future directions for research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, including the development of new synthetic methods for this compound and the investigation of its potential applications in the treatment of a range of diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, the development of new formulations of this compound that can improve its bioavailability and reduce its side effects is also an important area of research.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound possesses a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. While there are some limitations to its use in lab experiments, this compound has several advantages, including its low toxicity and high solubility in a range of solvents. Future research on this compound is needed to fully understand its mechanism of action and its potential applications in the treatment of a range of diseases.
合成法
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-methyl-N-(pyrazol-4-yl)methylamine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-4-5-11(17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFEBBLMQLYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)


![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)